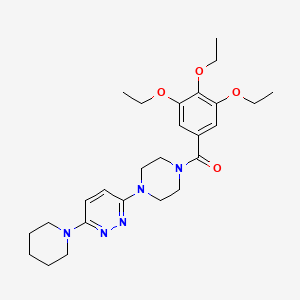

(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H37N5O4 and its molecular weight is 483.613. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound might interact with its target in a way that disrupts the normal functioning of the pathogen, leading to its inhibition or death.

Result of Action

The result of the compound’s action is the potential inhibition of Mycobacterium tuberculosis H37Ra, as suggested by the significant activity exhibited by similar compounds

生物活性

The compound (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone , often referred to as P4B, has emerged as a significant focus in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structure, biological activity, and potential applications based on recent research findings.

Chemical Structure

The molecular formula of P4B is C20H30N4O3, and its structure can be represented as follows:

This compound features multiple functional groups that contribute to its biological activity, including piperidine and pyridazine moieties.

Synthesis

The synthesis of P4B typically involves multi-step organic reactions. A common synthetic route includes the formation of piperazine and pyridazine derivatives through nucleophilic substitution reactions. Key steps include:

- Iodination of a phenyl ring : This sets the stage for further functionalization.

- Formation of piperazinyl and pyridazinyl groups : Achieved through controlled reaction conditions involving solvents like toluene or dichloromethane and catalysts such as palladium.

Cellulose Biosynthesis Inhibition

P4B has been identified as a novel cellulose biosynthesis inhibitor (CBI) . It disrupts cellulose production in Arabidopsis thaliana, significantly affecting plant growth and development. The mechanism involves interference with cellulose synthase activity, where mutations in CESA3 can bypass the inhibitory effects of P4B, indicating its specific action on cellulose synthesis pathways .

Pharmacological Properties

Recent studies have evaluated P4B's pharmacological properties:

- Antidepressant Activity : Related compounds have shown serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant effects. For example, derivatives similar to P4B exhibited potent inhibition of serotonin reuptake in vitro .

- Anticancer Potential : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation, particularly in BRCA-deficient models .

Study 1: Inhibition of Cellulose Biosynthesis

In a study focusing on Arabidopsis thaliana, P4B was tested for its ability to inhibit seedling growth. The results indicated that P4B effectively reduced cellulose production, leading to stunted growth and altered morphology in treated plants .

Study 2: Antidepressant Properties

A related compound demonstrated significant antidepressant-like effects in vivo by reducing immobility times in the forced swimming test (FST). This suggests that P4B or its derivatives may possess similar properties worth exploring further .

Data Table: Summary of Biological Activities

科学的研究の応用

Medicinal Chemistry Applications

1.1 Pharmacological Properties

The compound exhibits significant pharmacological potential due to its structural features, which include piperidine and piperazine moieties. These functionalities are known for their interactions with neurotransmitter systems, making the compound a candidate for drug development targeting various central nervous system disorders. Specifically, it may interact with serotonin and dopamine receptors, which are crucial in treating psychiatric conditions such as anxiety and depression.

1.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors associated with neurotransmission. Its ability to modulate the activity of these targets can lead to therapeutic effects in conditions such as schizophrenia or mood disorders .

Agricultural Biotechnology

2.1 Cellulose Biosynthesis Inhibition

Recent studies have identified this compound as a cellulose biosynthesis inhibitor. This property is particularly valuable in agricultural biotechnology, where it can be used to influence plant growth and development by disrupting cellulose production—an essential component of plant cell walls.

| Activity | Description |

|---|---|

| Cellulose Biosynthesis Inhibition | Disrupts cellulose production in plants |

| Neurotransmitter Interaction | Potential modulation of serotonin and dopamine receptors |

| Therapeutic Potential | Candidate for treating anxiety, depression, and schizophrenia |

Synthesis and Characterization

The synthesis of (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the piperazine and pyridazine derivatives.

- Introduction of the triethoxyphenyl group through nucleophilic substitution.

- Characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure purity and structural integrity.

Case Studies

4.1 Neuropharmacological Studies

In a study examining the compound's effects on neurotransmitter systems, researchers found that it exhibited anxiolytic properties in animal models. The compound's interaction with serotonin receptors was particularly noted, suggesting its potential use in developing new anxiolytic medications.

4.2 Agricultural Trials

Field trials involving the application of this compound on Arabidopsis thaliana demonstrated its effectiveness as a cellulose biosynthesis inhibitor. The treated plants exhibited altered growth patterns, confirming the compound's role in influencing plant development through interference with cellulose production.

特性

IUPAC Name |

[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O4/c1-4-33-21-18-20(19-22(34-5-2)25(21)35-6-3)26(32)31-16-14-30(15-17-31)24-11-10-23(27-28-24)29-12-8-7-9-13-29/h10-11,18-19H,4-9,12-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYDRVOUZBYWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。